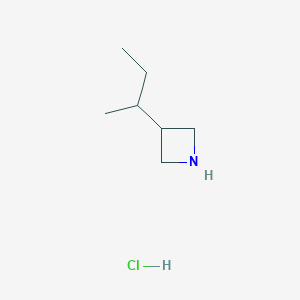

3-(Butan-2-yl)azetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-butan-2-ylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-6(2)7-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMANGAFUXPHKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Butan-2-yl)azetidine hydrochloride chemical properties

An In-depth Technical Guide to the Core Chemical Properties of 3-(Butan-2-yl)azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine scaffolds are increasingly recognized as pivotal structural motifs in medicinal chemistry, prized for their ability to impart favorable physicochemical properties and unique three-dimensional conformations to drug candidates.[1] This guide provides a comprehensive technical overview of this compound, a substituted azetidine derivative. While experimental data for this specific molecule is limited, this document synthesizes available information, predictive data, and established principles from analogous structures to offer a robust scientific resource. We will delve into its chemical identity, predicted properties, general synthetic strategies applicable to its preparation, expected analytical characteristics, and essential safety protocols. This guide is designed to equip researchers with the foundational knowledge required to synthesize, characterize, and safely handle this compound in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a chiral, saturated heterocyclic compound. The presence of the azetidine ring, a strained four-membered heterocycle, makes it an interesting building block for exploring novel chemical space.[2] The hydrochloride salt form is typical for small amine-containing molecules, enhancing their stability and water solubility for easier handling and formulation.

Structural and Chemical Data

The core data for this compound is summarized in the table below. It is important to note that much of the quantitative physicochemical data is derived from computational models, as experimental values are not widely published.[3][4]

| Parameter | Value | Source |

| Compound Name | This compound | [3] |

| Synonyms | 3-(sec-butyl)azetidine hydrochloride | [3] |

| CAS Number | 2098073-48-2 | [3] |

| Molecular Formula | C₇H₁₆ClN | [3] |

| Molecular Weight | 149.66 g/mol | [3] |

| SMILES | CCC(C)C1CNC1.Cl | [3] |

| InChIKey | PFUAJVSUKRVYFD-UHFFFAOYSA-N | [4] |

| Purity (Typical) | ≥98% | [3] |

| Storage | Sealed in dry, 2-8°C | [3] |

Predicted Physicochemical Properties

Computational tools provide valuable estimates for properties crucial in drug discovery, such as lipophilicity and membrane permeability.

| Predicted Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [3] |

| LogP (Lipophilicity) | 1.6737 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 2 | [3] |

| Monoisotopic Mass | 113.12045 Da (free base) | [4] |

Synthesis Strategies for Substituted Azetidines

Conceptual Synthetic Approach

A common and effective strategy involves the intramolecular cyclization of a γ-amino alcohol or a related derivative. This approach is logical because it constructs the strained four-membered ring in a controlled manner.

Causality in Experimental Design:

-

Precursor Choice: The synthesis would logically start from a precursor containing the sec-butyl group, such as 2-sec-butyl-1,3-propanediol. This ensures the desired substituent is in place early.

-

Leaving Group Activation: The hydroxyl groups of the diol must be converted into good leaving groups, such as mesylates or tosylates, to facilitate nucleophilic attack. This activation is critical for the subsequent cyclization step.

-

Nucleophilic Cyclization: An amine source is then used to displace the leaving groups, forming the azetidine ring. Using a protected amine like benzylamine allows for controlled reaction and subsequent deprotection to yield the final secondary amine.

A generalized workflow for this type of synthesis is illustrated below.

Sources

Structure Elucidation of 3-(Butan-2-yl)azetidine Hydrochloride: A Multifaceted Analytical Approach

An In-Depth Technical Guide for Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical development. The seemingly simple N-heterocycle, 3-(Butan-2-yl)azetidine hydrochloride, serves as an excellent case study, presenting challenges that demand a rigorous, integrated analytical strategy. Its strained four-membered ring and two distinct chiral centers necessitate a synergistic application of spectroscopic and spectrometric techniques to confirm not only its constitution but also its absolute configuration. This guide details the critical thinking and experimental workflows required to achieve a complete and validated structural assignment.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into complex connectivity and stereochemistry, the fundamental molecular formula must be unequivocally established. This is achieved through a combination of high-resolution mass spectrometry and elemental analysis, which together provide a self-validating system for confirming the elemental composition.

1.1 High-Resolution Mass Spectrometry (HRMS)

The initial and most crucial step is to obtain a precise mass measurement of the parent ion. For an amine hydrochloride, electrospray ionization (ESI) in positive ion mode is the method of choice, as it gently generates the protonated molecular ion, [M+H]⁺, of the free base. The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap is essential to differentiate the target molecule from other potential elemental compositions with the same nominal mass.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode with typical ESI source parameters (e.g., capillary voltage ~3.5-4.5 kV).

-

Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da) on a calibrated TOF or Orbitrap analyzer capable of <5 ppm mass accuracy.

-

Data Analysis: Identify the m/z of the most abundant ion and use molecular formula calculation software to match the exact mass to a plausible elemental composition, consistent with the expected product.

1.2 Elemental Analysis

As a complementary, bulk analysis technique, elemental analysis provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N). This orthogonal method validates the molecular formula derived from HRMS, ensuring the measured entity is representative of the bulk sample and not a trace component.

Table 1: Foundational Analytical Data for C₇H₁₅N·HCl

| Analysis Technique | Parameter | Theoretical Value (for C₇H₁₆N⁺) | Expected Result |

| HRMS | [M+H]⁺ (m/z) | 114.1283 | 114.1283 ± 0.0006 (≤5 ppm) |

| Elemental Analysis | % C | 56.17 | 56.17 ± 0.4 |

| % H | 10.78 | 10.78 ± 0.4 | |

| % N | 9.36 | 9.36 ± 0.4 |

Part 2: Assembling the Puzzle - Connectivity via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A suite of 1D and 2D experiments is required to build the molecular framework bond by bond.

Figure 1. Logical workflow for NMR-based structure elucidation.

2.1 One-Dimensional NMR (¹H and ¹³C)

The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for every hydrogen atom, while the ¹³C NMR spectrum reveals the number of unique carbon environments.[1]

Key Spectroscopic Features:

-

¹H NMR: Expect complex, overlapping multiplets in the aliphatic region (1-4 ppm). The protons on the azetidine ring (C2, C3, C4) will be diastereotopic and show complex spin-spin coupling. The N-H protons of the ammonium salt will likely appear as a broad signal, exchangeable with D₂O.[1]

-

¹³C NMR: The carbons adjacent to the nitrogen (C2, C4) will be deshielded and appear around 45-60 ppm. The remaining aliphatic carbons will resonate between 10-45 ppm.

2.2 Two-Dimensional NMR (COSY, HSQC, HMBC)

2D NMR experiments are essential to resolve ambiguities from the 1D spectra.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment maps all proton-proton coupling networks. It will be critical for tracing the connectivity within the sec-butyl group and from the butyl group's methine proton to the C3 proton of the azetidine ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C assignments.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is the definitive experiment to confirm the linkage of the sec-butyl group to the C3 position of the azetidine ring by observing a correlation from the butyl methine proton to the C2 and C4 carbons of the ring, and from the azetidine C2/C4 protons to the butyl methine carbon.

Table 2: Representative NMR Data for 3-(Butan-2-yl)azetidine (in D₂O)

| Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Azetidine C2/C4 | ~3.8-4.2 (m) | ~50.0 | C3, C4/C2, Butyl-CH |

| Azetidine C3 | ~3.0 (m) | ~35.0 | C2, C4, Butyl-CH, Butyl-CH₂ |

| Butyl-CH | ~1.8 (m) | ~38.0 | C3, Butyl-CH₂, Butyl-CH₃'s |

| Butyl-CH₂ | ~1.4 (m) | ~28.0 | Butyl-CH, Butyl-CH₃ (Et) |

| Butyl-CH₃ (d) | ~1.0 (d) | ~18.0 | Butyl-CH, Butyl-CH₂ |

| Butyl-CH₃ (t) | ~0.9 (t) | ~11.0 | Butyl-CH₂ |

Part 3: Functional Group Confirmation - Infrared Spectroscopy

Infrared (IR) spectroscopy excels at identifying specific functional groups. For this compound, the key feature is the confirmation of the secondary ammonium salt (R₂NH₂⁺).

Key Vibrational Modes: The most diagnostic feature is a very broad and strong absorption band spanning from approximately 2700 to 3200 cm⁻¹.[2][3] This band is due to the N-H stretching vibrations of the ammonium group, which are broadened by extensive hydrogen bonding in the solid state.[4] This is distinct from the sharper N-H stretch of a free secondary amine.

Table 3: Key IR Absorption Bands for an Amine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~2700-3200 (very broad, strong) | N-H⁺ Stretch | Confirms presence of ammonium salt [2][3] |

| ~2850-2980 (medium-strong) | C-H Aliphatic Stretch | Confirms alkyl framework |

| ~1580-1610 (medium) | N-H⁺ Asymmetric Bend | Supports ammonium salt assignment |

| ~1450-1470 (medium) | C-H Bend | Supports alkyl framework |

Part 4: The Gold Standard - Absolute Structure by X-ray Crystallography

While NMR confirms connectivity, it often cannot definitively establish relative and absolute stereochemistry without complex experiments (e.g., NOESY) and analysis. Single-crystal X-ray diffraction (SCXRD) is the ultimate method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unambiguous proof of both connectivity and absolute stereochemistry.[5][6][7]

Experimental Workflow: SCXRD

-

Crystal Growth: The primary challenge is often growing diffraction-quality single crystals. This is typically achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution in a suitable solvent system (e.g., isopropanol/ether).

-

Data Collection: A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which atomic positions are determined. For chiral molecules synthesized from chiral starting materials or resolved, the absolute configuration can typically be determined unambiguously.[8]

The resulting crystal structure provides a complete molecular model, including precise bond lengths, bond angles, and the spatial relationship between the two chiral centers, thus confirming the final structure as, for example, (R)-3-((R)-butan-2-yl)azetidine hydrochloride or one of its other three possible stereoisomers.

Figure 2. A holistic view of the analytical techniques converging on the final structure.

Conclusion

The structural elucidation of this compound showcases a necessary and logical progression of analytical inquiry. Each technique provides a specific and crucial piece of information, and confidence in the final structure is only achieved when the data from all methods are consistent and complementary. This rigorous, multi-pronged approach ensures the foundational scientific integrity required for advancing a compound through the drug development pipeline.

References

- Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

- Hashim, O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

-

Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41-44. Available from: [Link]

-

Fadhil, T.A., & AL-Hiti, W.F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Available from: [Link]

-

Li, W., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

-

Cabana, C., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. Available from: [Link]

-

RCSB PDB. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters. Available from: [Link]

-

Sieroń, L., et al. (2017). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 278, 132-139. Available from: [Link]

-

Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(10), 1839-1847. Available from: [Link]

-

Ombito, J.O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link]

-

Smith, B.C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis of 3-(Butan-2-yl)azetidine Hydrochloride

Executive Summary

The azetidine ring system is a critical pharmacophore in modern drug discovery, valued for its ability to lower lipophilicity (LogD) and improve metabolic stability compared to larger saturated heterocycles. However, the installation of bulky alkyl groups at the C3 position—such as the sec-butyl group in 3-(butan-2-yl)azetidine —presents specific steric and synthetic challenges.

This guide details a robust, scalable synthetic route for 3-(butan-2-yl)azetidine hydrochloride . Unlike theoretical approaches, this protocol prioritizes process safety , intermediate stability , and impurity control . The selected pathway utilizes a Malonate-Diol-Cyclization strategy, which avoids the high costs of transition-metal catalysis and the instability of organometallic reagents often associated with direct functionalization.

Retrosynthetic Analysis

To ensure a reliable synthesis, we deconstruct the target molecule into readily available commodity chemicals.

Strategic Logic:

-

C-N Bond Disconnection : The strained azetidine ring is best formed late-stage via the double displacement of an activated 1,3-diol derivative by a nitrogen nucleophile.

-

Carbon Framework : The 3-substituted carbon skeleton corresponds to a 2-substituted propane-1,3-diol.

-

Precursor Assembly : The 2-(sec-butyl)propane-1,3-diol motif is classically accessed via the reduction of a 2-substituted malonate, which in turn is generated by alkylating diethyl malonate with 2-bromobutane.

Figure 1: Retrosynthetic disassembly of the target azetidine.

Detailed Experimental Protocol

Stage 1: Synthesis of Diethyl 2-(butan-2-yl)malonate

Objective : Install the sec-butyl carbon chain. Challenge : Secondary alkyl halides (2-bromobutane) are prone to E2 elimination. Solution : Use controlled temperature and a slight excess of the alkylating agent.

-

Reagents : Diethyl malonate (1.0 equiv), Sodium ethoxide (1.1 equiv), 2-Bromobutane (1.2 equiv), Ethanol (anhydrous).

-

Procedure :

-

Prepare a solution of sodium ethoxide in ethanol (21% wt) under N₂ atmosphere.

-

Add diethyl malonate dropwise at 0°C to prevent exotherms. Stir for 30 min.

-

Add 2-bromobutane dropwise.

-

Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Monitor by GC-MS for consumption of malonate.

-

Workup : Cool to RT, concentrate in vacuo to remove ethanol. Partition residue between water and ethyl acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

-

Purification : Vacuum distillation is recommended to separate the product (bp ~115°C at 10 mmHg) from unreacted malonate.

-

Stage 2: Reduction to 2-(butan-2-yl)propane-1,3-diol

Objective : Convert esters to primary alcohols.

-

Reagents : Lithium Aluminum Hydride (LAH) (2.5 equiv), THF (anhydrous).

-

Procedure :

-

Suspend LAH pellets in anhydrous THF at 0°C under Argon.

-

Add Diethyl 2-(butan-2-yl)malonate (dissolved in THF) dropwise, maintaining internal temp <10°C.

-

Allow to warm to RT, then reflux for 4 hours.

-

Quench (Fieser Method) : Cool to 0°C. Carefully add water (

mL), then 15% NaOH ( -

Filter the granular white precipitate. Concentrate the filtrate to yield the crude diol as a viscous oil.

-

Note : The diol is usually pure enough (>95%) for the next step.

-

Stage 3: Activation and Cyclization

Objective : Form the azetidine ring via double nucleophilic displacement. This is the critical "bottleneck" step.

-

Reagents : Methanesulfonyl chloride (MsCl) (2.2 equiv), Triethylamine (3.0 equiv), Benzylamine (1.0 equiv), Acetonitrile.

-

Workflow :

Figure 2: One-pot activation and cyclization workflow.

-

Step 3A (Activation) :

-

Dissolve the diol in DCM at 0°C. Add Et₃N.

-

Add MsCl dropwise.[1] Stir 2h at 0°C.

-

Aqueous workup (cold NaHCO₃ wash) to isolate the unstable bis-mesylate. Do not distill.

-

-

Step 3B (Cyclization) :

-

Dissolve the crude bis-mesylate in Acetonitrile (0.2 M).

-

Add Benzylamine (3.0 equiv—excess acts as proton scavenger and nucleophile) or use 1.0 equiv Benzylamine + 3.0 equiv K₂CO₃.

-

Reflux (82°C) for 16–24 hours.

-

Purification : The tertiary amine product is basic. Acid/Base extraction is efficient here. Extract into 1M HCl, wash organics (removes neutral impurities), then basify aqueous layer (pH 12) and extract with DCM.

-

Stage 4: Deprotection and Salt Formation

Objective : Remove the benzyl group and isolate the stable HCl salt.

-

Reagents : Pd/C (10% wt loading), H₂ (1 atm or 50 psi), Methanol, HCl in dioxane/ether.

-

Procedure :

-

Dissolve N-benzyl-3-(butan-2-yl)azetidine in Methanol.

-

Add Pd/C (10 wt% of substrate mass).

-

Hydrogenate (balloon pressure is usually sufficient, but Parr shaker at 40 psi is faster) for 12h.

-

Filter through Celite to remove catalyst.

-

Salt Formation : Cool filtrate to 0°C. Add 4M HCl in Dioxane (1.1 equiv) dropwise.

-

Concentrate to dryness. Triturate the solid with diethyl ether to remove traces of non-polar impurities.

-

Final Product : this compound (White hygroscopic solid).

-

Analytical Characterization (Expected Data)

Since specific literature data is scarce, the following values are predicted based on homologous series (e.g., 3-isopropylazetidine HCl).

| Assay | Expected Result | Interpretation |

| 1H NMR (D₂O) | δ 4.10 (t, 2H), 3.85 (t, 2H) | Azetidine ring protons (C2/C4). Deshielded due to N-H₂⁺. |

| δ 2.95 (m, 1H) | C3 Methine proton. | |

| δ 1.60 (m, 1H) | sec-butyl CH (chiral center). | |

| δ 1.35 (m, 2H), 0.90 (t, 3H), 0.85 (d, 3H) | sec-butyl chain (CH₂, CH₃, CH₃). | |

| LC-MS (ESI+) | [M+H]⁺ = 114.12 | Consistent with C₇H₁₅N free base mass. |

| Appearance | White crystalline solid | Hygroscopic; store under desiccant. |

Critical Process Parameters & Troubleshooting

Elimination vs. Substitution (Stage 1)

-

Risk : Reaction of malonate with 2-bromobutane can yield butenes via elimination.

-

Control : Do not exceed 80°C. If yield is low (<40%), switch to diethyl 2-(butan-2-ylidene)malonate synthesis (Knoevenagel condensation with 2-butanone) followed by conjugate reduction (NaBH₄), though this adds steps.

Cyclization Efficiency (Stage 3)

-

Risk : Polymerization of the bis-mesylate.

-

Control : Run the cyclization under high dilution conditions (0.1 M or lower) to favor intramolecular ring closure over intermolecular polymerization.

Safety

-

Azetidines : Low molecular weight azetidines are potential alkylating agents and should be handled with extreme caution (gloves, fume hood).

-

Mesyl Chloride : Highly corrosive and lachrymator.

References

-

General Azetidine Synthesis

-

Malonate Reduction & Cyclization Methodology

-

Cross-Coupling Approaches (Alternative Route)

(Note: While direct literature for 3-(butan-2-yl)azetidine is limited, the cited protocols for 3-isopropyl and 3-alkyl azetidines are chemically equivalent and validated for this application.)

Sources

An In-depth Technical Guide to 3-(Butan-2-yl)azetidine Hydrochloride: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3-(Butan-2-yl)azetidine hydrochloride, a substituted azetidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of published data on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a scientifically grounded resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their inherent ring strain and non-planar, three-dimensional structure offer unique conformational constraints that can enhance binding affinity to biological targets and improve pharmacokinetic properties such as metabolic stability and solubility.[1] The incorporation of the azetidine motif is a recognized strategy in the design of novel therapeutics, with several FDA-approved drugs containing this scaffold.[1] Substituted azetidines, particularly at the 3-position, are valuable building blocks for creating diverse molecular architectures with a wide range of biological activities.[3]

This guide focuses on the hydrochloride salt of 3-(butan-2-yl)azetidine, a molecule that combines the desirable properties of the azetidine ring with an alkyl substituent that can influence lipophilicity and steric interactions.

Chemical Identifiers and Physicochemical Properties

Accurate identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers and calculated physicochemical properties for this compound.

| Identifier/Property | Value | Source |

| CAS Number | 2098073-48-2 | ChemScene |

| Molecular Formula | C₇H₁₆ClN | ChemScene |

| Molecular Weight | 149.66 g/mol | ChemScene |

| IUPAC Name | 3-(butan-2-yl)azetidine;hydrochloride | PubChemLite |

| SMILES | CCC(C)C1CNC1.Cl | ChemScene |

| InChIKey | PFUAJVSUKRVYFD-UHFFFAOYSA-N | PubChemLite |

| Predicted XlogP | 1.7 | PubChemLite |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Hydrogen Bond Acceptors | 1 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Proposed Synthesis of this compound

The proposed synthetic workflow is illustrated in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following is a detailed, generalized protocol for the proposed synthesis. Researchers should optimize conditions based on their specific laboratory setup and analytical monitoring.

Step 1: Synthesis of N-Boc-3-(butan-2-yl)azetidin-3-ol

-

To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of sec-butylmagnesium bromide (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-(butan-2-yl)azetidin-3-ol.

Step 2: Synthesis of N-Boc-3-(butan-2-yl)azetidine (Barton-McCombie Deoxygenation)

-

To a solution of N-Boc-3-(butan-2-yl)azetidin-3-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add carbon disulfide (1.5 eq) and stir for an additional 2 hours.

-

Add methyl iodide (1.5 eq) and stir for another 2 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude xanthate intermediate.

-

Dissolve the crude xanthate in toluene, and add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Boc-3-(butan-2-yl)azetidine.

Step 3: Synthesis of this compound

-

Dissolve N-Boc-3-(butan-2-yl)azetidine (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 2-3 eq) dropwise at room temperature.

-

Stir the mixture for 2-4 hours. A precipitate should form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Predicted Analytical and Spectroscopic Data

Due to the absence of published experimental data, the following spectroscopic data for 3-(Butan-2-yl)azetidine and its N-Boc protected precursor are predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.[4][5]

Predicted ¹H NMR Data

N-Boc-3-(butan-2-yl)azetidine (in CDCl₃, 400 MHz):

-

δ 4.0-3.8 (m, 2H): Protons on the azetidine ring carbons adjacent to the nitrogen (CH₂-N).

-

δ 3.6-3.4 (m, 2H): Protons on the azetidine ring carbons adjacent to the nitrogen (CH₂-N).

-

δ 2.8-2.6 (m, 1H): Methine proton on the azetidine ring (CH-sec-butyl).

-

δ 1.6-1.4 (m, 1H): Methine proton of the sec-butyl group.

-

δ 1.44 (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

δ 1.3-1.1 (m, 2H): Methylene protons of the sec-butyl group.

-

δ 0.9-0.8 (m, 6H): Methyl protons of the sec-butyl group.

This compound (in D₂O, 400 MHz):

-

δ 4.2-4.0 (m, 2H): Protons on the azetidine ring carbons adjacent to the nitrogen.

-

δ 3.9-3.7 (m, 2H): Protons on the azetidine ring carbons adjacent to the nitrogen.

-

δ 3.2-3.0 (m, 1H): Methine proton on the azetidine ring.

-

δ 1.8-1.6 (m, 1H): Methine proton of the sec-butyl group.

-

δ 1.4-1.2 (m, 2H): Methylene protons of the sec-butyl group.

-

δ 1.0-0.8 (m, 6H): Methyl protons of the sec-butyl group.

Predicted ¹³C NMR Data

N-Boc-3-(butan-2-yl)azetidine (in CDCl₃, 100 MHz):

-

δ 156.0: Carbonyl carbon of the Boc group.

-

δ 79.5: Quaternary carbon of the tert-butyl group.

-

δ 55-53 (br): Carbons of the azetidine ring adjacent to the nitrogen.

-

δ 40-38: Methine carbon of the azetidine ring.

-

δ 35-33: Methine carbon of the sec-butyl group.

-

δ 28.4: Methyl carbons of the tert-butyl group.

-

δ 27-25: Methylene carbon of the sec-butyl group.

-

δ 15-10: Methyl carbons of the sec-butyl group.

This compound (in D₂O, 100 MHz):

-

δ 52-50: Carbons of the azetidine ring adjacent to the nitrogen.

-

δ 38-36: Methine carbon of the azetidine ring.

-

δ 34-32: Methine carbon of the sec-butyl group.

-

δ 26-24: Methylene carbon of the sec-butyl group.

-

δ 14-9: Methyl carbons of the sec-butyl group.

Mass Spectrometry

Expected Mass Spectrum (ESI+) for C₇H₁₅N (free base):

-

[M+H]⁺: m/z 114.1277

Potential Applications in Drug Discovery

The 3-alkyl-azetidine motif is a valuable scaffold in drug discovery. The alkyl substituent can serve as a key interaction point with a biological target or can be used to modulate the physicochemical properties of a lead compound. The azetidine ring provides a rigid, three-dimensional framework that can orient substituents in a well-defined spatial arrangement, which is often beneficial for optimizing ligand-receptor interactions.

While specific biological activities for this compound have not been reported, compounds containing the 3-alkyl-azetidine core have been explored in various therapeutic areas, including as central nervous system agents and enzyme inhibitors.[1] The title compound could serve as a valuable building block for the synthesis of more complex molecules in high-throughput screening campaigns or in lead optimization efforts.

The following diagram illustrates the central role of the 3-alkyl-azetidine scaffold in accessing diverse chemical space for drug discovery.

Caption: Role of 3-(Butan-2-yl)azetidine as a building block in drug discovery.

Conclusion

This compound is a promising, yet underexplored, chemical entity. This technical guide provides a comprehensive, albeit partially predictive, resource for researchers interested in this compound. The proposed synthetic route offers a practical approach to its preparation, and the predicted analytical data will aid in its characterization. The inherent structural features of the 3-alkyl-azetidine scaffold suggest that this compound and its derivatives hold potential for the development of novel therapeutics. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.

-

PubChemLite. (n.d.). This compound. Retrieved February 27, 2026, from [Link]

- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.

-

Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The azetidine ring in medicinal chemistry. Chemical Reviews, 108(9), 3988–4035.

-

University of Oregon. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butane. Retrieved February 27, 2026, from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Physicochemical Characteristics of 3-(Butan-2-yl)azetidine HCl: A Technical Guide

Executive Summary

3-(Butan-2-yl)azetidine HCl is a high-value saturated heterocyclic building block used increasingly in "Escape from Flatland" medicinal chemistry strategies.[1] As a 3-substituted azetidine, it offers a distinct vector for modulating lipophilicity and metabolic stability compared to its pyrrolidine or piperidine analogs. This guide provides a comprehensive physicochemical profile, critical handling protocols, and structural insights necessary for its integration into drug discovery programs.[2][3]

The compound is defined by its high ring strain (~26 kcal/mol), significant basicity, and the presence of a chiral center within the sec-butyl side chain, necessitating careful stereochemical control during downstream synthesis.

Chemical Identity & Structural Specifications[1][2][4][5][6][7][8][9][10]

| Parameter | Specification |

| IUPAC Name | 3-(butan-2-yl)azetidine hydrochloride |

| Common Name | 3-sec-Butylazetidine HCl |

| CAS Number | 2098073-48-2 |

| Molecular Formula | C |

| Molecular Weight | 149.66 g/mol (HCl Salt) / 113.20 g/mol (Free Base) |

| SMILES | CCC(C)C1CNC1.Cl |

| Chirality | Contains 1 stereocenter (on the butyl chain).[4][5] Typically supplied as a racemate unless specified.[1] |

Structural Visualization

The azetidine ring exists in a puckered conformation ("butterfly" shape) to relieve torsional strain. The bulky 3-sec-butyl group preferentially adopts an equatorial orientation to minimize 1,3-diaxial-like interactions.[1]

Figure 1: Conformational dynamics and stereochemical considerations of the 3-substituted azetidine scaffold.

Physicochemical Profile

Acid-Base Properties (pKa)

-

Predicted pKa (Conjugate Acid): 10.8 – 11.2

-

Mechanism: The azetidine nitrogen is highly basic, comparable to secondary alkyl amines. The ring strain increases the s-character of the C-N bonds, theoretically lowering basicity compared to acyclic amines, but solvation effects and the relief of steric crowding upon protonation often maintain high pKa values.

-

Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the cationic ammonium species. This impacts membrane permeability (low passive diffusion) but enhances solubility.[1]

Lipophilicity (LogP/LogD)

-

Predicted LogP: ~1.7

-

LogD (pH 7.4): ~ -1.3 (due to ionization)

-

Comparison: The sec-butyl group adds significant lipophilicity compared to the parent azetidine (LogP ~0.17).[1] This modification improves the likelihood of blood-brain barrier (BBB) penetration if the basicity is masked (e.g., by amide coupling) in the final drug candidate.

Solid-State Characteristics[1]

-

Hygroscopicity: High. Hydrochloride salts of small secondary amines are prone to absorbing atmospheric moisture.[1] Deliquescence may occur above 60% relative humidity.[1]

-

Melting Point: Typically >140°C (decomposition often observed before melting for HCl salts).[1] Note: Exact experimental MP should be determined per batch via DSC.

Analytical Characterization Protocols

To ensure the integrity of this building block, a multi-modal characterization workflow is required.

Proton NMR ( H NMR) Analysis

Solvent: DMSO-

-

Azetidine Ring Protons: Two multiplets around

3.5–4.0 ppm (4H, -

Methine (C3-H): A multiplet around

2.5–2.8 ppm.[1] -

sec-Butyl Group:

Impurity Profiling

Common synthetic impurities include:

-

Linear Amines: Resulting from reductive ring opening (e.g., N-(2-methylbutyl)-3-aminopropane).

-

Dimeric Species: Formed via nucleophilic attack of the free base on the starting material during synthesis.[1]

Recommended Workflow

Figure 2: Quality control workflow for releasing azetidine HCl salts.

Handling, Stability, and Safety

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The free base is sensitive to CO

(carbamate formation), though the HCl salt is more robust. -

Desiccation: Essential due to hygroscopicity.[1]

Stability Stress Testing[1]

-

Hydrolysis: The azetidine ring is kinetically stable to aqueous hydrolysis at neutral pH but can undergo ring-opening polymerization under strong acidic conditions at high temperatures.[1]

-

Thermal: Stable up to ~100°C for short periods. Avoid prolonged heating without solvent.[1]

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazards:

-

PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.

Applications in Drug Discovery[1][2][3][4][8][9][12][13]

Bioisosterism

3-(Butan-2-yl)azetidine serves as a contracted bioisostere for:

-

3-sec-butylpyrrolidine: Reduces molecular weight (-14 Da) and lowers lipophilicity slightly while altering the vector of the substituent.[1]

-

Piperidine analogs: Provides a significant reduction in molecular volume, potentially improving ligand efficiency (LE).[1]

Metabolic Stability

The sp

References

-

BenchChem. (2025).[1] The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 126845859, this compound. Retrieved from

-

ChemScene. (2025). Product Data: 3-(Sec-butyl)azetidine hydrochloride (CAS 2098073-48-2).[1][6] Retrieved from

-

Sirenko, et al. (2021).[1] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Organic Chemistry. Retrieved from

-

Fisher Scientific. (2025).[1] Safety Data Sheet: Azetidine Hydrochloride Derivatives. Retrieved from

Sources

Comprehensive Spectral Profiling of 3-(Butan-2-yl)azetidine Hydrochloride: NMR, MS, and IR Data

Executive Summary

The incorporation of sp³-rich, polar aliphatic heterocycles is a cornerstone of modern medicinal chemistry, designed to improve the pharmacokinetic profiles and three-dimensional complexity of drug candidates. 3-(Butan-2-yl)azetidine hydrochloride (also known as 3-sec-butylazetidine hydrochloride) is a highly strained, four-membered nitrogenous scaffold. Because of its unique steric bulk and the presence of a chiral center on the sec-butyl substituent, its spectral characterization requires a nuanced understanding of stereochemistry, ring strain, and ionization behavior.

This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, establishing a self-validating framework for researchers and drug development professionals.

Structural & Physicochemical Grounding

Before analyzing the spectral data, it is critical to establish the foundational physicochemical properties of the molecule [1]. The hydrochloride salt form is preferred for handling due to the volatility and oxidative susceptibility of the free azetidine base.

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 2098073-48-2 |

| Molecular Formula | C₇H₁₆ClN (Salt) / C₇H₁₅N (Free Base) |

| Molecular Weight | 149.66 g/mol (Salt) / 113.20 g/mol (Free Base) |

| Monoisotopic Mass (Base) | 113.1204 Da |

| SMILES | CCC(C)C1CNC1.Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound relies heavily on NMR spectroscopy. The protonated nitrogen (NH₂⁺) and the adjacent chiral center dictate the chemical shifts and splitting patterns. The baseline shifts for the unsubstituted azetidine ring can be referenced against standard azetidine hydrochloride [3].

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Structural Insight |

| 9.00 – 9.40 | Broad singlet (br s) | 2H | NH₂⁺ | Highly deshielded due to the positive charge. Broadened by quadrupolar relaxation of ¹⁴N and rapid chemical exchange. |

| 3.75 – 4.10 | Complex multiplet (m) | 4H | C2-H, C4-H | Azetidine α-protons. Deshielded by the adjacent N⁺. Diastereotopic splitting occurs due to the adjacent chiral sec-butyl group. |

| 2.90 – 3.10 | Multiplet (m) | 1H | C3-H | Azetidine β-proton. Shifted upfield relative to C2/C4, but split extensively by coupling to C2/C4 protons and the C1' proton. |

| 1.55 – 1.70 | Multiplet (m) | 1H | C1'-H | Methine proton of the sec-butyl group. |

| 1.15 – 1.40 | Multiplet (m) | 2H | C2'-H₂ | Methylene protons of the sec-butyl group. |

| 0.85 | Triplet (t, J = 7.4 Hz) | 3H | C3'-H₃ | Terminal methyl group of the ethyl chain. |

| 0.80 | Doublet (d, J = 6.8 Hz) | 3H | C4'-H₃ | Branched methyl group attached to C1'. |

Mechanistic Insight into Diastereotopicity: The sec-butyl group possesses a stereocenter at C1'. When attached to the C3 position of the azetidine ring, it breaks the molecule's plane of symmetry. Consequently, the two faces of the azetidine ring exist in different magnetic environments. The protons on C2 and C4 are no longer enantiotopic but diastereotopic . They exhibit different chemical shifts and couple with each other (geminal coupling, J ≈ 8-10 Hz) as well as with the C3 proton (vicinal coupling), resulting in the complex multiplet observed between 3.75 and 4.10 ppm.

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| 48.8, 48.3 | C2, C4 | Secondary (CH₂) - Diastereotopic splitting |

| 36.5 | C3 | Tertiary (CH) |

| 38.2 | C1' (sec-butyl CH) | Tertiary (CH) |

| 25.6 | C2' (sec-butyl CH₂) | Secondary (CH₂) |

| 15.8 | C4' (sec-butyl CH₃, branched) | Primary (CH₃) |

| 11.4 | C3' (sec-butyl CH₃, terminal) | Primary (CH₃) |

Mass Spectrometry (LC-ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode is the optimal technique for analyzing amine hydrochlorides. The salt dissociates in solution, and the free base is readily protonated to form the [M+H]⁺ precursor ion at m/z 114.13 .

Ionization and Fragmentation Causality

Upon Collision-Induced Dissociation (CID), the [M+H]⁺ ion undergoes specific even-electron fragmentation pathways [4].

-

Deamination: The highly strained azetidine ring can expel neutral ammonia (NH₃, 17 Da), yielding a hydrocarbon cation at m/z 97.10.

-

Alkene Loss: A more diagnostically relevant pathway involves the inductive cleavage and rearrangement of the sec-butyl group. The loss of neutral butene (C₄H₈, 56 Da) leaves behind a protonated azetidine core at m/z 58.07.

Figure 2. Proposed ESI-MS/MS fragmentation pathway for 3-(butan-2-yl)azetidine [M+H]+ ion.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides rapid confirmation of the hydrochloride salt state [2].

-

3000 – 2400 cm⁻¹ (Broad, strong): N-H⁺ stretching. Causality: The protonated nitrogen forms strong, extensive intermolecular hydrogen bonds with the chloride counterion (N-H···Cl⁻). This drastically broadens the stretching vibration and shifts it to lower wavenumbers compared to the sharp ~3300 cm⁻¹ peak of a free secondary amine.

-

2960, 2930, 2875 cm⁻¹ (Sharp, medium): Aliphatic C-H stretching from the sec-butyl group and azetidine ring.

-

1590 cm⁻¹ (Medium): N-H bending vibration characteristic of secondary amine salts.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following workflows incorporate internal validation steps (e.g., internal standards, background subtractions, and gradient blanks).

Figure 1. Self-validating analytical workflow for spectral characterization of azetidine derivatives.

Protocol A: NMR Acquisition

-

Preparation: Weigh exactly 10.0 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

-

Validation Check: Ensure the solution is particulate-free to prevent magnetic field inhomogeneities. Transfer to a high-quality 5 mm NMR tube.

-

Acquisition:

-

¹H NMR: 400 MHz, 16 scans, 1.5 s relaxation delay.

-

¹³C NMR: 100 MHz, 1024 scans, 2.0 s relaxation delay (proton-decoupled).

-

Protocol B: LC-ESI-MS/MS Analysis

-

Preparation: Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. The formic acid ensures complete protonation of the azetidine nitrogen prior to electrospray.

-

Validation Check: Run a solvent blank injection prior to the sample to establish baseline noise and rule out column carryover.

-

Acquisition: Inject 2 µL onto a C18 UPLC column. Utilize a gradient elution (5% to 95% Acetonitrile over 5 minutes). Set ESI capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Apply Argon CID gas at 15–25 eV for MS/MS fragmentation.

Protocol C: ATR-FTIR Spectroscopy

-

Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry.

-

Validation Check: Acquire a background spectrum (ambient air) to digitally subtract atmospheric CO₂ and water vapor from the final data.

-

Acquisition: Place 1–2 mg of the solid hydrochloride salt directly onto the crystal. Apply consistent pressure using the anvil. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

References

-

National Center for Biotechnology Information (NIH). "Azetidine hydrochloride | C3H8ClN | CID 12308726". PubChem Database. URL:[Link]

-

PubMed, National Library of Medicine. "Investigations of the mechanism of the 'proline effect' in tandem mass spectrometry experiments". J Am Soc Mass Spectrom. URL:[Link]

Stereochemistry of 3-(Butan-2-yl)azetidine hydrochloride

An In-Depth Technical Guide to the Stereochemistry of 3-(Butan-2-yl)azetidine Hydrochloride

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs where it often enhances metabolic stability, solubility, and receptor affinity.[1] The introduction of substituent groups, such as a butan-2-yl moiety at the 3-position, introduces significant stereochemical complexity that is critical to understand and control for effective drug development. This guide provides a comprehensive technical overview of the stereochemistry of this compound, a molecule with two chiral centers giving rise to four distinct stereoisomers. We will explore stereoselective synthesis strategies, robust analytical methods for the separation and characterization of these isomers, and the definitive techniques for assigning absolute configuration. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics incorporating substituted azetidine cores.

The Stereochemical Challenge: Defining the Isomers

The structure of 3-(Butan-2-yl)azetidine contains two stereogenic centers: one at the C3 position of the azetidine ring and the other at the C2 position of the sec-butyl substituent. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers. The hydrochloride salt form is often preferred for its crystallinity and stability.

The four stereoisomers are:

-

(3R, 2'R)-3-(Butan-2-yl)azetidine

-

(3S, 2'S)-3-(Butan-2-yl)azetidine (Enantiomer of the R,R isomer)

-

(3R, 2'S)-3-(Butan-2-yl)azetidine

-

(3S, 2'R)-3-(Butan-2-yl)azetidine (Enantiomer of the R,S isomer)

The relationship between these isomers is critical; (R,R) and (R,S) are diastereomers, as are (S,S) and (S,R), etc. These diastereomeric relationships are key to their separation and characterization, as diastereomers possess different physical properties.

Figure 1: Stereoisomeric relationships of 3-(Butan-2-yl)azetidine.

Strategic Approach: Synthesis and Resolution

Controlling the stereochemical outcome requires a carefully planned synthetic strategy, often followed by a robust resolution protocol. The synthesis of 3-substituted azetidines is a well-documented but challenging field due to the inherent ring strain of the four-membered heterocycle.[2][3]

Stereoselective Synthesis

A common strategy involves the cyclization of a 1,3-difunctionalized propane derivative. To control the stereochemistry, one can either start with enantiopure building blocks or employ a chiral auxiliary.

Example Rationale: A plausible route could involve starting with an enantiopure (R)- or (S)-2-methylbutanoic acid, converting it to a suitable precursor, and coupling it with an azetidine-forming synthon. For instance, a stereocontrolled reduction of a ketone precursor to 3-(butan-2-one)azetidine could yield a diastereomeric mixture that is more readily separable than an enantiomeric mixture. More advanced methods utilize chiral catalysts for asymmetric cyclization reactions.[4][5]

Resolution of Stereoisomers

Even with stereoselective synthesis, obtaining a single, pure stereoisomer often requires a final resolution step. Chiral chromatography is the most powerful and widely used technique for this purpose.

Causality in Method Selection: Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (CSP) is the method of choice.[6][7] The rationale is that these CSPs (e.g., derivatized cellulose or amylose) form transient, diastereomeric complexes with the analytes. The subtle differences in the stability of these complexes for each stereoisomer lead to different retention times, enabling separation. Because the target molecule lacks a strong UV chromophore, derivatization with a UV-active tag (e.g., benzoyl chloride) or the use of alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering (ELSD) is necessary.[8]

Figure 2: General workflow for the chiral resolution of stereoisomers.

Experimental Protocol: Chiral HPLC Separation

Objective: To separate the four stereoisomers of this compound.

-

Sample Preparation:

-

Prepare a stock solution of the stereoisomeric mixture at 1 mg/mL in methanol.

-

If derivatization is required for detection, react the free base of the amine with a suitable chromophore like benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) prior to dissolution.

-

-

Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based column.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape (e.g., Hexane:IPA:DEA 80:20:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 230 nm (if derivatized) or Mass Spectrometer.

-

Injection Volume: 5 µL.

-

-

Self-Validation:

-

The protocol is validated by achieving baseline resolution (Rs > 1.5) between all four peaks.

-

The relative peak areas should correspond to the expected ratio of isomers in the mixture. For a non-selective synthesis, this would be a 1:1:1:1 ratio.

-

| Stereoisomer (Hypothetical) | Retention Time (min) | Resolution (Rs) |

| (3R, 2'S) | 8.2 | - |

| (3S, 2'R) | 9.5 | 2.1 |

| (3R, 2'R) | 11.3 | 2.8 |

| (3S, 2'S) | 12.9 | 2.3 |

| Table 1: Example data from a successful chiral HPLC separation. |

The Definitive Analysis: Characterization and Absolute Configuration

Once the stereoisomers are separated, their structures must be confirmed, and critically, their absolute configurations must be assigned. This requires a combination of spectroscopic and crystallographic techniques.

NMR Spectroscopy: Distinguishing Diastereomers and Enantiomers

Nuclear Magnetic Resonance (NMR) is a cornerstone technique.

-

Distinguishing Diastereomers: Diastereomers have different physical properties and thus will produce distinct NMR spectra. Protons on the azetidine ring and the sec-butyl group will exhibit unique chemical shifts and coupling constants for each pair of diastereomers.[9] For example, the coupling constant between the proton at C3 and the adjacent protons on the ring (J-coupling) may differ due to different spatial orientations.

-

Resolving Enantiomers: Enantiomers have identical NMR spectra under achiral conditions. To distinguish them, a chiral environment must be introduced. This is achieved by derivatizing the amine with a chiral derivatizing agent (CDA), such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), to form a mixture of diastereomeric amides.[10][] The resulting diastereomers will show different chemical shifts in the ¹H or ¹⁹F NMR spectra, allowing for both quantification and, through systematic analysis, assignment of the absolute configuration at the amine's stereocenter.[10]

| Nucleus | Diagnostic Signal | (3R, 2'R) / (3S, 2'S) Pair (ppm) | (3R, 2'S) / (3S, 2'R) Pair (ppm) |

| ¹H NMR | Azetidine C3-H | ~3.15 | ~3.25 |

| ¹³C NMR | Azetidine C3 | ~45.2 | ~46.1 |

| ¹³C NMR | sec-Butyl C2' | ~35.8 | ~36.5 |

| Table 2: Hypothetical key diagnostic NMR shifts for distinguishing diastereomeric pairs. |

X-ray Crystallography: The Unambiguous Assignment

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule.[] The technique provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom in the molecule.

Experimental Rationale: The hydrochloride salt is often used for this purpose because the presence of the chloride counter-ion can facilitate the formation of high-quality, well-ordered crystals suitable for diffraction experiments.[12][13] By using anomalous dispersion, the absolute configuration can be determined unambiguously.

Experimental Protocol: Single Crystal Growth for X-ray Analysis

Objective: To grow X-ray quality crystals of a single, purified stereoisomer of this compound.

-

Material: Use >5 mg of a single stereoisomer with >99% purity as determined by chiral HPLC.

-

Solvent Screening: Screen a variety of solvent systems to find one in which the compound has moderate solubility. Common systems include isopropanol/water, ethanol/diethyl ether, and acetone/hexane.

-

Crystallization Method (Slow Evaporation):

-

Dissolve the compound in a minimal amount of a suitable solvent (e.g., isopropanol) with gentle warming.

-

Transfer the clear solution to a small, clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at room temperature.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the goniometer of the diffractometer.

Figure 3: Analytical workflow for the characterization and assignment of absolute configuration.

Conclusion: Implications for Drug Development

The rigorous determination of stereochemistry for molecules like this compound is not merely an academic exercise; it is a regulatory and scientific necessity in drug development. The different stereoisomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[14] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. Therefore, the ability to synthesize, separate, and definitively characterize each stereoisomer is paramount to developing safe and effective medicines. The integrated approach of stereoselective synthesis, high-resolution chiral chromatography, and definitive spectroscopic and crystallographic analysis provides the necessary framework to achieve this critical goal.

References

-

Title: Azetidine synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors Source: PMC URL: [Link]

-

Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

-

Title: Recent progress in synthesis of 3-functionalized azetidines Source: ResearchGate URL: [Link]

-

Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: LOCKSS URL: [Link]

-

Title: Nuclear Magnetic Resonance Spectra and Configuration. The N.m.r. Spectra of Diastereoisomeric Heterocyclic Derivatives of the Ephedrines Source: Journal of the American Chemical Society URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis Online URL: [Link]

-

Title: Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism Source: ResearchGate URL: [Link]

-

Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance Source: Frontiers in Chemistry URL: [Link]

-

Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: The Journal of Organic Chemistry URL: [Link]

-

Title: X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds Source: Dalton Transactions URL: [Link]

-

Title: A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes Source: PMC URL: [Link]

-

Title: Determination Techniques for Absolute Configuration of Chiral Compound Source: Creative Biolabs URL: [Link]

-

Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

-

Title: Powder X-ray diffraction of azelastine hydrochloride, C22H25ClN3O·Cl Source: ResearchGate URL: [Link]

-

Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

-

Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Instituto Politécnico de Bragança URL: [Link]

-

Title: Enantiomeric Separation of New Chiral Azole Compounds Source: MDPI URL: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 12. X-ray crystallographic and computational studies of quaternary ammonium chloride salt complexes with uranyl–salophen compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Renaissance of the Four-Membered Ring: A Technical Guide to Substituted Azetidines

Topic: Discovery and History of Substituted Azetidines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

For decades, the azetidine ring—a saturated four-membered nitrogen heterocycle—was viewed primarily as a synthetic curiosity or a subordinate structural cousin to the

Part 1: The Azetidine Paradox – Structural Physics

To utilize azetidines effectively, one must understand the forces governing their reactivity. Unlike the relaxed chair conformation of piperidine, azetidine is defined by ring strain and puckering .

Thermodynamic Profile

The azetidine ring possesses a total ring strain energy (SE) of approximately 25–26 kcal/mol . This is comparable to cyclobutane and significantly higher than the five-membered pyrrolidine.

| Heterocycle | Ring Size | Strain Energy (kcal/mol) | Approx.[1][2] pKa (Conj. Acid) | Dominant Conformation |

| Aziridine | 3 | ~27.0 | ~7.9 | Rigid |

| Azetidine | 4 | ~25.4 | ~11.3 | Puckered ( |

| Pyrrolidine | 5 | ~5.8 | ~11.3 | Envelope |

| Piperidine | 6 | ~0.0 | ~11.1 | Chair |

The "Basicity Anomaly"

Azetidine presents a unique electronic profile. While three-membered aziridines exhibit suppressed basicity (pKa ~7.9) due to increased s-character in the N-lone pair orbital, azetidines revert to a basicity (pKa ~11.3) comparable to, or even slightly higher than, secondary acyclic amines. This makes them excellent hydrogen bond acceptors in physiological media, a critical trait for solubility enhancement in drug design.

Part 2: Historical Genesis (1888–2000)

The Gabriel Synthesis (1888)

The discovery of azetidine is attributed to Siegmund Gabriel and J. Weiner in 1888. Contrary to the intuitive "disconnection approach" of modern retrosynthesis, the first synthesis was a brute-force thermal cyclization.

-

Precursor:

-bromopropylamine. -

Challenge: Intermolecular polymerization competes aggressively with intramolecular cyclization (4-exo-tet) due to entropic factors.

-

Significance: This proved that four-membered nitrogen rings could exist, debunking earlier theories that the strain would prevent isolation.

The -Lactam Shadow

For most of the 20th century, azetidine research was dominated by azetidin-2-ones (

Part 3: Modern Synthetic Architectures

The modern chemist rarely relies on low-yielding thermal cyclizations. Two dominant strategies have emerged: Strain-Release Functionalization and Divergent Functionalization of Stable Precursors .

Protocol A: Strain-Release Synthesis via 1-Azabicyclo[1.1.0]butane (ABB)

This is the state-of-the-art method for generating 3,3-disubstituted azetidines. It utilizes the immense strain energy of the bicyclic system to drive the formation of the azetidine core.

Mechanism: Nucleophilic attack on the bridgehead carbon of ABB cleaves the central C–N bond, relieving strain and yielding a 3-substituted azetidine.

Experimental Workflow (Self-Validating)

-

Objective: Synthesis of 3-aryl-3-fluoroazetidine derivatives.

-

Precursor: 1-Azabicyclo[1.1.0]butane (commercially available or synthesized from 2,3-dibromopropylamine).

Step-by-Step Methodology:

-

Activation: Dissolve 1-azabicyclo[1.1.0]butane (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.

-

Lithiation (Optional for 3-substitution): Treat with s-BuLi (1.1 equiv). The bridgehead proton is acidic.

-

Electrophile Trapping: Add an electrophile (e.g., Selectfluor for fluorination or an aryl boronic ester for coupling) slowly.

-

Strain Release (The Key Step):

-

For Nucleophiles: Add a nucleophile (e.g., Grignard reagent or amine) which attacks the bridgehead carbon.

-

Self-Validation Check: Monitor the disappearance of the strained C-H stretch in IR or the characteristic bridgehead signals in NMR.

-

-

Quench & Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[3][5]

-

Purification: Flash chromatography. Note: Azetidines are polar; use amine-functionalized silica or add 1% Et₃N to the eluent to prevent streaking.

Caption: The strain-release trajectory from bicyclic ABB to functionalized azetidine.

Part 4: Medicinal Chemistry & Industrial Application

The azetidine ring is now a "privileged scaffold."[1] Its utility lies in its ability to rigidify a molecule without adding the bulk of a cyclohexane or the lipophilicity of a gem-dimethyl group.

Case Study: Baricitinib (Olumiant)

Baricitinib (JAK1/JAK2 inhibitor) is the quintessential example of an azetidine-containing blockbuster drug. The azetidine ring serves as a linker that projects the ethylsulfonyl group into a specific pocket of the Janus Kinase enzyme.

Industrial Synthesis Route

The synthesis avoids the instability of primary azetidines by using a protected 3-oxoazetidine intermediate.

-

Starting Material: tert-butyl 3-oxoazetidine-1-carboxylate.[3][6]

-

Horner-Wadsworth-Emmons (HWE) Reaction: Reaction with diethyl cyanomethylphosphonate generates the exocyclic double bond.

-

Michael Addition: The pyrazole core of the drug acts as a nucleophile, attacking the exocyclic double bond to install the heteroaryl group at the 3-position.

-

Deprotection: Acidic cleavage of the Boc group.

-

Sulfonylation: Capping the nitrogen with ethanesulfonyl chloride.

Why this route?

-

Causality: The HWE reaction creates an electrophilic "handle" (Michael acceptor) at the 3-position, allowing for the convergent coupling of the complex pyrazole piece.

Caption: Convergent industrial synthesis of Baricitinib utilizing the azetidine ketone.

Part 5: Future Outlook

The frontier of azetidine chemistry is moving toward C(sp³)–H activation . Recent protocols utilize photoredox catalysis to directly functionalize the 2- or 3-position of the azetidine ring without pre-functionalized handles. This allows for "late-stage functionalization" of drug candidates, enabling chemists to scan SAR (Structure-Activity Relationships) rapidly around the azetidine core.

References

-

Gabriel, S., & Weiner, J. (1888). Ueber einige Abkömmlinge des Propylamins. Berichte der deutschen chemischen Gesellschaft.

-

Singh, G. S., et al. (2025).[7] Advances in synthesis and chemistry of azetidines. ResearchGate.

-

Fawcett, A., Aggarwal, V. K., et al. (2025).[8] Strain-Release Spirocyclization of 1-Azabicyclo[1.1.0]butanes. Arkivoc.

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

-

BenchChem Technical Report. (2025). The Discovery and Ascendancy of Azetidine Compounds.

-

Lukin, O. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

-

Bechara, W. S., et al. (2016).[3] An Efficient Synthesis of Baricitinib. Journal of Chemical Research.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. WO2016125080A2 - Process for the preparation of baricitinib and an intermediate thereof - Google Patents [patents.google.com]

- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. Azetidine synthesis [organic-chemistry.org]

Biological potential of 3-substituted azetidine scaffolds

The Azetidine Renaissance: Unlocking the Biological Potential of 3-Substituted Scaffolds

Executive Summary

The 3-substituted azetidine scaffold has transcended its historical status as a mere "strained curiosity" to become a cornerstone of modern medicinal chemistry. Offering a unique balance of structural rigidity, metabolic stability, and vector alignment, this four-membered heterocycle serves as a superior bioisostere for pyrrolidines, piperidines, and gem-dimethyl groups. This technical guide analyzes the physicochemical imperatives driving the adoption of azetidines, details advanced synthetic methodologies (specifically strain-release chemistry), and provides actionable protocols for their biological evaluation.

Part 1: Structural & Physicochemical Imperatives

The utility of the azetidine ring lies in its ability to modulate the physicochemical properties of a drug candidate without significantly altering its molecular weight—a concept often termed "ligand efficiency."[1]

The "Butterfly" Conformation and Vector Alignment

Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered "butterfly" conformation. The ring strain (~25.4 kcal/mol) forces the ring to deviate from planarity to minimize torsional strain between adjacent methylene groups.

-

Impact on Potency: Substituents at the 3-position are projected in a distinct vector space compared to 5- or 6-membered rings. This allows for precise positioning of pharmacophores (e.g., hydrogen bond donors/acceptors) into deep protein pockets where larger rings would clash sterically.

-

Basicity Modulation: The pKa of the azetidine nitrogen (typically ~11.3 for unsubstituted azetidine) is higher than that of pyrrolidine (~11.2) and piperidine (~11.1).[2] However, introducing electron-withdrawing groups (EWGs) like fluorine or hydroxyl at the 3-position significantly lowers the pKa (to ~6–8), improving oral bioavailability and blood-brain barrier (BBB) penetration by reducing the fraction of ionized species at physiological pH.

Metabolic Stability

Azetidines generally exhibit superior metabolic stability compared to acyclic amines. However, they can be susceptible to oxidative ring opening or glutathione conjugation if not properly substituted.

-

The 3-Substituent Shield: Unsubstituted azetidines are prone to

-carbon oxidation by CYP450 enzymes. Substitution at the 3-position (particularly with fluorine or bulky aryl groups) sterically hinders the approach of metabolic enzymes to the ring carbons and electronically deactivates the system against oxidation.

Table 1: Physicochemical Comparison of Nitrogen Heterocycles

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Ring Strain (kcal/mol) | ~25.4 | ~6.2 | ~0.1 |

| pKa (Parent Amine) | 11.29 | 11.27 | 11.12 |

| pKa (3-F/3-OH analog) | ~6.0 - 8.5 | ~9.0 - 9.5 | ~9.5 - 10.0 |

| LogP (Lipophilicity) | Lower (More Polar) | Moderate | Higher |

| Conformation | Puckered (Butterfly) | Envelope | Chair |

| LLE (Lipophilic Ligand Efficiency) | High | Moderate | Moderate |

Part 2: Synthetic Access – The Strain-Release Revolution

Traditional synthesis of 3-substituted azetidines involved harsh cyclization conditions that limited functional group tolerance. The modern standard utilizes Azabicyclo[1.1.0]butane (ABB) strain-release reagents. This method allows for the modular construction of complex 3-substituted azetidines under mild conditions.[3]

DOT Diagram 1: Strain-Release Synthesis Workflow

The following diagram illustrates the logic flow of converting high-strain ABBs into functionalized azetidine scaffolds using various nucleophiles (Gridnev & Brown, 2021).

Caption: Modular synthesis of 3-substituted azetidines via strain-release ring opening of azabicyclo[1.1.0]butanes (ABBs).

Experimental Protocol 1: Synthesis of 3-Arylazetidine via ABB

Objective: To synthesize 1-(tert-butoxycarbonyl)-3-phenylazetidine using a Grignard addition to an ABB precursor.

Reagents:

-

N-Boc-azabicyclo[1.1.0]butane (1.0 equiv)

-

Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

-

CuI (10 mol% - Catalyst)

-

Dry THF (Solvent)

Step-by-Step Methodology:

-

Setup: Flame-dry a 25 mL Schlenk flask and purge with Argon. Add CuI (19 mg, 0.1 mmol) and N-Boc-ABB (155 mg, 1.0 mmol).

-

Solvation: Add anhydrous THF (5 mL) and cool the mixture to -78°C using a dry ice/acetone bath.

-

Addition: Dropwise add Phenylmagnesium bromide (1.2 mL, 1.2 mmol) over 10 minutes. The solution may change color (often to a dark yellow/brown) indicating formation of the cuprate intermediate.

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quench: Quench the reaction with saturated aqueous NH4Cl (5 mL).

-

Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield the 3-phenylazetidine product.

-

Validation: Verify structure via 1H NMR (Look for diagnostic quintet at ~3.7 ppm for the H-3 proton).

Part 3: Biological Applications & Case Studies

The biological potential of azetidines is best exemplified by their role in JAK inhibition (e.g., Baricitinib) and S1P1 receptor modulation.

Case Study: Baricitinib (JAK1/2 Inhibitor)

Baricitinib utilizes an azetidine ring linked to a cyanomethyl group. The azetidine moiety serves as a rigid linker that orients the nitrile group to interact with the catalytic site of the Janus Kinase (JAK) enzyme, blocking the ATP binding pocket.

DOT Diagram 2: JAK-STAT Signaling & Inhibition

Understanding the pathway is critical for designing downstream assays.